molecular formula C13H9NO5 B12509598 4-Nitrophenyl 4-hydroxybenzoate

4-Nitrophenyl 4-hydroxybenzoate

Cat. No.: B12509598
M. Wt: 259.21 g/mol
InChI Key: CYWNZPAZMXPMFB-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-hydroxybenzoate is a chemical derivative of 4-hydroxybenzoic acid, a compound of significant interest in biochemical research. 4-Hydroxybenzoic acid itself is a well-known precursor in the biosynthesis of ubiquinone (coenzyme Q) and is a substrate for various enzymes, including the extensively studied p-hydroxybenzoate hydroxylase (PHBH) . PHBH is a flavin monooxygenase that catalyzes the hydroxylation of 4-hydroxybenzoate to 3,4-dihydroxybenzoate, a reaction often investigated to understand the mechanisms of aromatic compound degradation and enzymatic catalysis . Furthermore, 4-hydroxybenzoic acid has been identified as an inhibitor of the human enzyme amine oxidase [flavin-containing] B (MAOB) . Esters of 4-hydroxybenzoic acid, such as this compound, are valuable in research for probing enzyme activity and specificity. The 4-nitrophenyl moiety is a common leaving group in enzymatic and synthetic chemistry, making this ester a potential candidate for studying hydrolysis kinetics or transfer reactions. This product is provided for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

(4-nitrophenyl) 4-hydroxybenzoate

InChI

InChI=1S/C13H9NO5/c15-11-5-1-9(2-6-11)13(16)19-12-7-3-10(4-8-12)14(17)18/h1-8,15H

InChI Key

CYWNZPAZMXPMFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Classical Carbodiimide-Mediated Esterification

The Steglich esterification, utilizing carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), remains the most widely adopted method. This approach leverages 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to activate the carboxylate intermediate.

Reaction Protocol

In a representative procedure, 4-hydroxybenzoic acid (1 equiv.) and 4-nitrophenol (1.2–2.0 equiv.) are dissolved in anhydrous dichloromethane (DCM) at 0.1 M concentration. DCC or EDC·HCl (1.5 equiv.) and DMAP (2 mol%) are added under inert atmosphere. The mixture is stirred at room temperature until complete consumption of the phenol (monitored by TLC). Post-reaction, the urea byproduct is filtered, and the crude product is purified via flash chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol.

Key Data:
Reagent System Solvent Temp. (°C) Time (h) Yield (%) Purity (%)
EDC·HCl/DMAP DCM 25 12–24 55 >95
DCC/DMAP DCM 25 6–12 67 98

Characterization via $$ ^1H $$ NMR (CDCl$$ _3 $$) confirms the ester linkage, with distinct aromatic protons at δ 8.05–8.34 ppm (nitrophenyl) and δ 6.77–7.44 ppm (hydroxybenzoate). IR spectra show C=O stretching at 1712–1740 cm$$ ^{-1} $$ and NO$$ _2 $$ asymmetric stretches at 1520 cm$$ ^{-1} $$.

Acid-Catalyzed Esterification: Alternative Approaches

While less common, Brønsted acid catalysts have been explored for large-scale synthesis. A patent describing analogous esters (e.g., 4-hydroxyphenyl 4-hydroxybenzoate) uses sulfuric acid (1.5 wt%) and boric acid (1.5 wt%) in toluene/xylene under reflux. Applied to 4-nitrophenyl 4-hydroxybenzoate, this method requires stringent stoichiometry (1:1.2 acid-to-phenol ratio) and yields ~50–60% after recrystallization.

Limitations:

  • Prolonged reaction times (24–48 h) due to heterogeneous conditions.
  • Acid sensitivity of the nitro group necessitates careful pH control during workup.

Solvent and Catalytic Optimization

Solvent Effects

Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility and reaction homogeneity, whereas toluene/xylene facilitate water removal via azeotropic distillation in acid-catalyzed methods. Microwave-assisted synthesis in ethanol/water mixtures reduces reaction times to 1–2 h but compromises yield (45–50%).

Catalytic Systems

  • DMAP vs. Pyridine : DMAP’s superior nucleophilicity accelerates acyl transfer, reducing side-product formation compared to pyridine.
  • Ionic Liquids : Pilot studies using [BMIM][BF$$ _4 $$] show promise (yield: 60–65%) but require higher temperatures (60°C).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems minimize thermal degradation and improve mass transfer. A prototype setup using EDC·HCl/DMAP in DCM achieves 70% conversion at 50°C with a residence time of 10 min.

Green Chemistry Metrics

  • Atom Economy : 85% for Steglich vs. 78% for acid-catalyzed methods.
  • E-Factor : 1.2 (Steglich) vs. 2.5 (acid-catalyzed), reflecting reduced waste in carbodiimide-mediated routes.

Comparative Analysis of Methodologies

Parameter Carbodiimide-Mediated Acid-Catalyzed Microwave-Assisted
Yield (%) 55–67 50–60 45–50
Reaction Time (h) 6–24 24–48 1–2
Scalability High Moderate Low
Byproduct Management Urea filtration Aqueous waste Solvent recovery

Mechanistic Insights

The Steglich pathway proceeds via in situ formation of an O-acylisourea intermediate, which DMAP converts to a reactive acylpyridinium species (Fig. 1). Nucleophilic attack by 4-nitrophenol yields the ester, with rate-determining steps influenced by electronic effects of the nitro group. Kinetic studies reveal a second-order dependence on [DMAP], underscoring its catalytic role.

Figure 1 : Proposed mechanism for EDC/DMAP-mediated esterification.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of 4-nitrophenol and 4-hydroxybenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled conditions.

Major Products Formed

    Hydrolysis: 4-nitrophenol and 4-hydroxybenzoic acid.

    Reduction: 4-aminophenyl 4-hydroxybenzoate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Nitrophenyl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of more complex organic molecules.

    Biology: Employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-nitrophenyl 4-hydroxybenzoate primarily involves its hydrolysis to release 4-nitrophenol and 4-hydroxybenzoic acid. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released 4-nitrophenol can further undergo reduction or other chemical transformations, depending on the conditions.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula: C₁₃H₉NO₅
  • Molecular Weight : 259.21 g/mol
  • CAS Number : 38597-39-6
  • Structure: Composed of a 4-nitrophenyl ester linked to a 4-hydroxybenzoate moiety.

Key Properties :

  • Hazards : Listed hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
  • Applications: Primarily used in biochemical research, particularly as a substrate or intermediate in enzymatic assays due to its nitrophenyl group, which releases detectable 4-nitrophenol upon hydrolysis .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share the 4-nitrophenyl ester backbone but differ in substituents on the benzoate ring, leading to variations in reactivity, stability, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
4-Nitrophenyl 4-hydroxybenzoate 38597-39-6 C₁₃H₉NO₅ 259.21 -OH
4-Nitrophenyl 4-methylbenzoate 15023-67-3 C₁₄H₁₁NO₄ 257.24 -CH₃
4-Nitrophenyl 4-nitrobenzoate 1037-31-6 C₁₃H₈N₂O₆ 288.22 -NO₂
(4-Chlorophenyl) 4-nitrobenzoate 1262005-91-3 C₁₃H₈ClNO₄ 301.25 -Cl

Substituent Effects on Reactivity and Stability

  • Hydroxy Group (-OH): Enhances polarity and hydrogen bonding, increasing solubility in aqueous environments. May reduce hydrolytic stability compared to electron-withdrawing groups (e.g., -NO₂) due to resonance effects destabilizing the ester bond .
  • Methyl Group (-CH₃): Introduces lipophilicity, improving solubility in organic solvents. Steric hindrance from the methyl group may slow enzymatic hydrolysis compared to -OH or -NO₂ analogs .
  • Nitro Group (-NO₂): Strong electron-withdrawing effect stabilizes the ester bond but accelerates enzymatic hydrolysis due to improved leaving-group ability (4-nitrophenol release) . The presence of dual nitro groups (e.g., in 4-Nitrophenyl 4-nitrobenzoate) further enhances reactivity in phosphatase assays .
  • Chlorinated analogs may exhibit altered metabolic pathways in biological systems .

Biological Activity

4-Nitrophenyl 4-hydroxybenzoate (NPHP) is an ester compound derived from the reaction between 4-nitrophenol and 4-hydroxybenzoic acid. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its biological activities and potential applications in drug delivery systems and enzyme assays. This article delves into the biological activity of NPHP, examining its mechanism of action, biochemical properties, and relevant case studies.

  • Chemical Formula : C13H9NO5
  • Molecular Weight : 251.21 g/mol
  • CAS Number : 53747539

The primary mechanism of action for NPHP involves its hydrolysis to yield 4-nitrophenol and 4-hydroxybenzoic acid. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes, which play a crucial role in the compound's biological effects. The released 4-nitrophenol can further undergo reduction or other transformations, influencing various biochemical pathways.

Biological Activities

  • Enzyme Inhibition : NPHP is known to act as a substrate for esterases, allowing researchers to study enzyme kinetics and inhibition mechanisms. Its hydrolysis products can also serve as inhibitors for certain enzymes, providing insights into enzyme regulation.
  • Antimicrobial Properties : Research indicates that NPHP exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to the release of 4-nitrophenol, which has been shown to possess bactericidal properties .
  • Antioxidant Activity : Preliminary studies suggest that NPHP may possess antioxidant properties due to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of NPHP against Escherichia coli and Staphylococcus aureus. The results indicated that NPHP demonstrated significant inhibitory effects on both bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The study concluded that NPHP could be a potential candidate for developing new antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus100

Enzyme Kinetics Study

In another investigation focused on enzyme kinetics, NPHP was utilized as a substrate for studying the activity of carboxylesterases. The study found that the hydrolysis rate of NPHP was significantly affected by pH and temperature, with optimal conditions identified at pH 7.5 and 37°C. This research highlighted the importance of environmental factors in influencing the biological activity of esters like NPHP .

Biochemical Pathways

The hydrolysis products of NPHP participate in several biochemical pathways:

  • Shikimate Pathway : Similar compounds are known to influence this pathway, which is critical for the biosynthesis of aromatic amino acids.
  • Beta-Ketoadipate Pathway : The released products may also play roles in microbial degradation processes involving aromatic compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-nitrophenyl 4-hydroxybenzoate, and what analytical methods validate its purity?

  • Methodology : The compound is typically synthesized via esterification between 4-nitrophenol and 4-hydroxybenzoic acid. Catalysts like sulfuric acid or carbodiimides (e.g., DCC) are used to activate the carboxyl group. Post-synthesis, purity is validated using HPLC (e.g., reverse-phase C18 columns) and thin-layer chromatography (TLC) with UV visualization. Structural confirmation employs FT-IR (C=O ester stretch at ~1740 cm⁻¹) and 1^1H NMR (aromatic protons at δ 7–8 ppm and nitro group splitting patterns) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to extremes of pH (2–12), temperature (4–60°C), and light. Monitor degradation via UV-Vis spectrophotometry (absorbance at ~310–400 nm for nitroaromatic intermediates) and quantify residual intact compound using LC-MS. For hydrolytic stability, incubate in aqueous buffers and track hydrolysis products (e.g., 4-nitrophenol via absorbance at 400 nm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Determines crystal packing and hydrogen-bonding networks (e.g., intermolecular interactions between hydroxyl and ester groups) .
  • FT-IR : Identifies functional groups (e.g., ester C=O, phenolic O-H).
  • UV-Vis : Monitors nitroaromatic chromophores (λmax ~310–350 nm) and enzymatic hydrolysis products (e.g., 4-nitrophenolate at 400 nm) .

Advanced Research Questions

Q. How does this compound serve as a substrate for enzyme activity assays, and what experimental controls are critical?

  • Methodology : The compound acts as a chromogenic substrate for esterases and lipases. Hydrolysis releases 4-nitrophenol, detectable at 400 nm. Key controls:

  • Blank reaction : Exclude enzyme to account for non-enzymatic hydrolysis.
  • Temperature/pH optimization : Pre-test activity across physiological ranges (e.g., 25–37°C, pH 7–8).
  • Inhibitor studies : Use serine hydrolase inhibitors (e.g., PMSF) to confirm enzyme specificity .

Q. What metabolic pathways degrade this compound in microbial systems, and how can intermediates be tracked?

  • Methodology : Anaerobic degradation pathways (e.g., in Clostridium spp.) may involve reductive cleavage of the nitro group or ester hydrolysis. Use 13^{13}C-labeled substrates and GC-MS to identify intermediates like 4-hydroxybenzoate or catechol. For aerobic systems, monitor oxygen consumption rates and NADH oxidation coupled to LC-MS metabolite profiling .

Q. How do computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) to:

  • Compute frontier molecular orbitals (HOMO-LUMO gap) to predict electron-transfer reactivity.
  • Simulate IR and NMR spectra for comparison with experimental data.
  • Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. How should researchers resolve contradictions in reported enzymatic kinetics (e.g., kcatk_{cat}, KmK_m) for this compound?

  • Methodology :

  • Standardize assay conditions : Ensure consistent pH, temperature, and substrate concentration ranges.
  • Validate enzyme sources : Compare purified vs. crude extracts (e.g., microbial vs. mammalian esterases).
  • Account for uncoupling : Measure peroxide formation (via catalase inhibition) to correct for non-productive NADH oxidation .

Methodological Considerations

Q. What precautions are essential when handling this compound in laboratory settings?

  • Safety protocol : Use PPE (gloves, lab coat, P95 respirator if airborne), and work in a fume hood. Avoid water contamination (hydrolysis releases toxic 4-nitrophenol). Store in amber vials at –20°C to prevent photodegradation .

Q. How can researchers optimize HPLC conditions for separating this compound from its degradation products?

  • Methodology : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Monitor at 310 nm (parent compound) and 400 nm (4-nitrophenol). Validate separation with spiked standards and MS detection for ambiguous peaks .

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